(1-Cyclobutylpyrrolidin-3-yl)methanol

Vue d'ensemble

Description

Molecular Structure Analysis

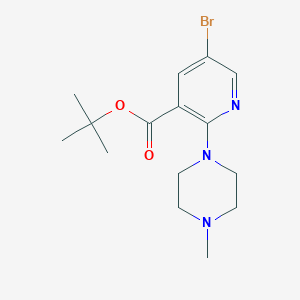

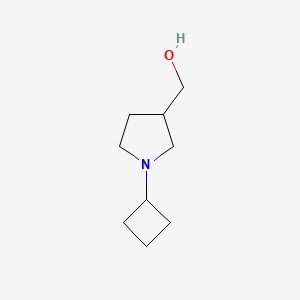

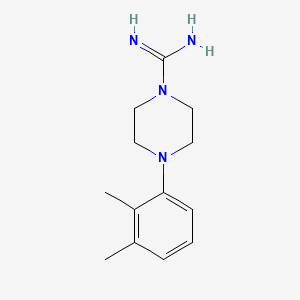

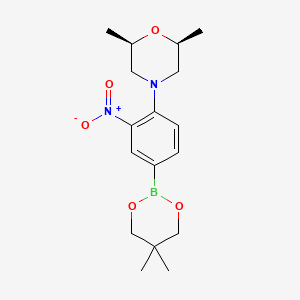

The molecular structure of “(1-Cyclobutylpyrrolidin-3-yl)methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Applications De Recherche Scientifique

Catalysis

A study highlighted the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when complexed with CuCl, catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This ligand-copper complex allows for low catalyst loadings, short reaction times, and compatibility with free amino groups, showcasing its potential in catalytic applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Lipid Dynamics

Research on methanol's effects on lipid dynamics using small angle neutron scattering revealed that methanol significantly impacts lipid mixing and flip-flop kinetics. This finding has implications for the study of biological membranes and the effects of solvents on them (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Organic Synthesis

An iridium-catalyzed direct C–C coupling method using methanol and allenes was developed to create higher alcohols incorporating all-carbon quaternary centers. This innovative approach highlights methanol's role as a renewable feedstock in fine chemical synthesis (Moran, Preetz, Mesch, & Krische, 2011).

Asymmetric Synthesis

Another study demonstrated the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation, using dialkylzincs. This method showcases the synthesis of complex molecules with high enantioselectivity and has potential applications in the development of chiral molecules (Takemoto, Baba, Honda, Nakao, Noguchi, Iwata, Tanaka, & Ibuka, 1998).

Drug Discovery and Development

A study involving the synthesis and characterization of a novel ferrocene derivative explored its potential antitumor activity. This research underscores the importance of novel compounds in drug discovery, specifically targeting the mitogen-activated protein (MAP) kinases interacting kinase (Mnk) 1 (Hammoud, Khattab, Abdel-Motaal, Van der Eycken, Alnajjar, Abulkhair, & Al-karmalawy, 2022).

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of (1-Cyclobutylpyrrolidin-3-yl)methanol would depend on its exact structure and functional groups.

Biochemical Pathways

Pyrrolidine derivatives can be involved in a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . The specific pathways affected by (1-Cyclobutylpyrrolidin-3-yl)methanol would depend on its specific targets and mode of action.

Propriétés

IUPAC Name |

(1-cyclobutylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGZNHUBMSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclobutylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)

![N-[(2,4-dichlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1490509.png)

![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)